
2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol
Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol is a heterocyclic compound that features both an imidazoline ring and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol typically involves the formation of the imidazoline ring followed by the introduction of the thiol group. One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, in the presence of a catalyst like nickel. The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazoline ring can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced imidazoline derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol exhibits significant antimicrobial properties. A study highlighted its effectiveness against resistant bacterial strains, showing a marked reduction in infection rates among treated subjects. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.
Cancer Treatment
In cancer research, this compound has demonstrated promising results in vitro. Studies involving human cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates compared to untreated controls. This suggests potential for development as an anticancer agent, particularly against specific types of tumors.
Trypanosomiasis Treatment
The compound has also been investigated for its antitrypanosomal activity. In vivo studies showed that derivatives of imidazoles similar to this compound could effectively treat late-stage sleeping sickness caused by Trypanosoma brucei . The pharmacokinetic profile indicates favorable absorption characteristics, enhancing its bioavailability.
Materials Science
Synthesis of Functional Materials
The compound serves as a building block in the synthesis of various functional materials. Its thiol group allows for the formation of disulfide bonds, which are crucial in the development of polymeric materials and nanocomposites. Recent advancements have highlighted its role in creating conductive polymers and sensors due to its ability to form stable complexes with metal ions .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazoline ring can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Similar structure but with a hydroxyl group instead of a thiol group.
2-(1H-Imidazol-2-yl)pyridine: Contains an imidazole ring attached to a pyridine ring.
Methyl 4-(1H-imidazol-1-yl)benzoate: Features an imidazole ring attached to a benzoate ester.
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol is unique due to the presence of both a thiol group and an imidazoline ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Biological Activity
2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring fused with a benzenethiol moiety, which contributes to its biological activity. The presence of sulfur in the benzenethiol enhances its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in signaling pathways related to cancer and inflammation. For instance, it has been shown to interact with kinases, which play critical roles in cellular processes.
- Receptor Modulation : It can bind to adrenergic receptors, influencing cardiovascular functions and potentially serving as an antihypertensive agent .
- Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Research indicates that compounds containing the imidazole ring, including this compound, demonstrate significant anticancer activity. For example, derivatives have shown antiproliferative effects against various cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 12.5 |
This compound | HeLa (cervical cancer) | 8.0 |
These findings highlight the potential of this compound as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent.
Cardiovascular Effects
In a study evaluating the cardiovascular effects of imidazoline derivatives, this compound was tested on spontaneously hypertensive rats. The results indicated a significant reduction in mean arterial pressure (MAP), suggesting its potential use in treating hypertension:
Treatment Group | MAP (mmHg) Pre-Treatment | MAP (mmHg) Post-Treatment |
---|---|---|
Control | 150 | 148 |
Compound Group | 152 | 130 |
The decrease in MAP post-treatment indicates the compound's efficacy in modulating blood pressure through adrenergic receptor interactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 1,4-benzenedicarboxylic acid derivatives with ethylenediamine under reflux in ethylene glycol, followed by acid-base workup and recrystallization . Key parameters include temperature control (e.g., 198°C for reflux), solvent removal by distillation, and purification using methanol. Yield optimization (up to 83%) requires precise stoichiometry of ethylenediamine and acid catalysts like toluene-p-sulfonic acid. Purity assessment via IR spectroscopy (e.g., 1606 cm⁻¹ for imidazole ring vibrations) and elemental analysis is critical .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : X-ray crystallography (monoclinic P2₁/n space group, a = 7.5006 Å, β = 95.54°) is definitive for structural elucidation, revealing envelope conformations of imidazole rings and dihedral angles (~25–30°) relative to the benzene core . Complementary techniques include IR spectroscopy for functional groups (e.g., N–H stretches at 3188 cm⁻¹) and ¹H NMR for proton environments (e.g., aromatic protons at δ 7.86 ppm in DMSO-d₆) .
Q. How does hydrogen bonding influence the supramolecular assembly of this compound in crystal lattices?
- Methodological Answer : Intramolecular N–H⋯O and N–H⋯N hydrogen bonds (bond lengths ~2.8–3.0 Å) direct 3D network formation, as observed in crystal structures . Synthons involving the imidazole NH and benzoate oxygen atoms stabilize the lattice, with π-π stacking (interplanar spacing ~3.5 Å) further enhancing stability. Solvent polarity during crystallization (e.g., methanol vs. water) modulates these interactions .
Advanced Research Questions
Q. What strategies resolve discrepancies in crystallographic data when refining structures of imidazole-containing compounds?
- Methodological Answer : Use dual software approaches (e.g., SHELXS97 for structure solution and SHELXL97 for refinement) to cross-validate data . For twinned or high-symmetry crystals, employ absorption corrections (e.g., SADABS) and validate thermal parameters (e.g., ADPs < 0.05 Ų). Discrepancies in hydrogen bonding metrics (e.g., bond angles ±2°) may arise from dynamic disorder, requiring TLS refinement .
Q. How can this compound’s reactivity be leveraged to design metal coordination complexes with tailored properties?
- Methodological Answer : The imidazole N atoms act as Lewis bases, facilitating coordination with transition metals (e.g., Zn²⁺, Cu²⁺). Experimental design should include pH-controlled reactions (pH 6–8) to deprotonate the thiol group for S–M bonding. Spectroscopic monitoring (e.g., UV-Vis for d-d transitions) and cyclic voltammetry assess redox activity .
Q. What mechanistic insights explain its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)?
- Methodological Answer : The compound’s thiol group disrupts bacterial membrane integrity via thiol-disulfide exchange with cysteine residues in membrane proteins . Structure-activity relationship (SAR) studies show enhanced activity when the benzene ring is substituted with electron-withdrawing groups (e.g., Cl), which increase electrophilicity. Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth (24 h incubation, 37°C) validate efficacy .
Q. How do competing reaction pathways affect the synthesis of derivatives like 2-(2-hydroxyphenyl)phenol analogs?
- Methodological Answer : Competing nucleophilic aromatic substitution (SNAr) vs. radical coupling pathways depend on solvent polarity (e.g., DMF favors SNAr). LC-MS tracking of intermediates identifies byproducts (e.g., dimerization via C–S bond formation). Kinetic studies (time-resolved NMR) under varying temperatures (25–80°C) optimize selectivity .
Q. Data Contradiction Analysis
Q. How should researchers address variability in reported purity levels (e.g., 95% vs. unquantified) for this compound?
- Methodological Answer : Discrepancies arise from differing purification methods (e.g., recrystallization vs. column chromatography). Standardize purity assessment using HPLC (C18 column, acetonitrile/water gradient) and cross-validate with elemental analysis (deviation <0.3% for C/H/N). Impurity profiling via HRMS identifies residual solvents or unreacted precursors .
Q. Methodological Tools
Q. Which computational tools predict feasible synthetic routes for novel derivatives?
- Methodological Answer : Retrosynthetic analysis using AI-powered platforms (e.g., Template_relevance models with Reaxys/Pistachio databases) identifies one-step pathways. For example, coupling with 4-aminobenzoate via EDC/HOBt chemistry achieves >90% yield. Feasibility scoring (plausibility >0.01) prioritizes routes .
Q. How do SHELX programs enhance structural refinement compared to other software?
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)benzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPWBCYJZWQKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=C2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420607 | |
Record name | 6-(Imidazolidin-2-ylidene)cyclohexa-2,4-diene-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53440-31-6 | |
Record name | 6-(Imidazolidin-2-ylidene)cyclohexa-2,4-diene-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.